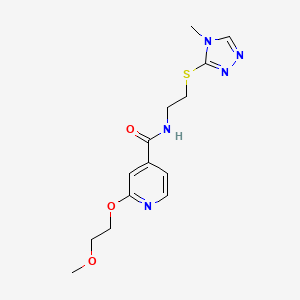![molecular formula C13H17ClF3N B2966473 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride CAS No. 1439903-10-2](/img/structure/B2966473.png)
1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Trifluoromethyl)benzyl)cyclobutyl-methanamine hydrochloride, also known as TFBCBMA-HCl, is an organic compound belonging to the class of cyclobutyl amines. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. TFBCBMA-HCl is a common reagent used in organic synthesis due to its ease of synthesis and its wide variety of applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclopropenone Oximes and Derivatives : Research discussed the preparation of cyclopropenone oxime hydrochlorides from corresponding cyclopropenones, leading to products that could react with isocyanates, forming diazaspiro[2.3]hexenones. This study showcases methods of synthesizing complex structures that could be relevant to manipulating compounds like 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride (H. Yoshida et al., 1988).
Novel Bicyclic Compounds with Antidepressant Profiles : A study on novel bicyclic compounds, which could be structurally related to the research chemical , indicated neurochemical profiles predictive of antidepressant activity. The methodology and findings could be insightful for understanding potential biological activities of structurally complex amines (E. Muth et al., 1986).
Biological Activity and Applications
- Dopaminergic Activity of Benzazepines : The synthesis and evaluation of dopaminergic activities of certain benzazepines highlight the approach to discovering compounds with potential central nervous system (CNS) activities. These methodologies could be relevant for evaluating the biological activities of similar compounds (F. R. Pfeiffer et al., 1982).
Methodological Advances
- Photolysis of Diazirines as a Cautionary Tale : An investigation into the photolysis of 3-aryl-3-(trifluoromethyl)diazirines provides insight into the stability and reaction dynamics of trifluoromethyl-containing compounds under light exposure, which is crucial for designing experiments involving light-sensitive chemicals (M. Platz et al., 1991).
properties
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-4-2-10(3-5-11)8-12(9-17)6-1-7-12;/h2-5H,1,6-9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPEJSRJYWZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)


![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)
![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)

![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)
